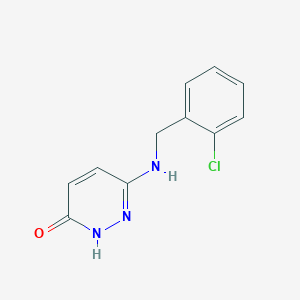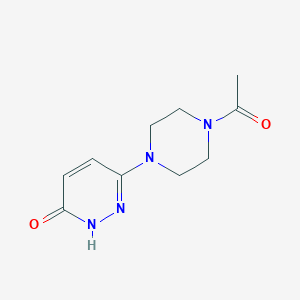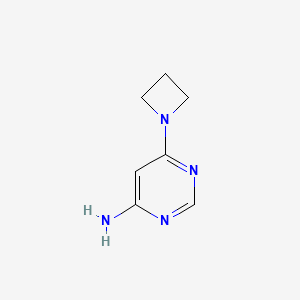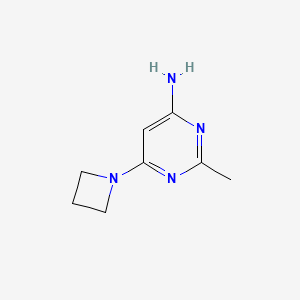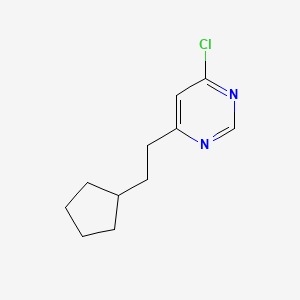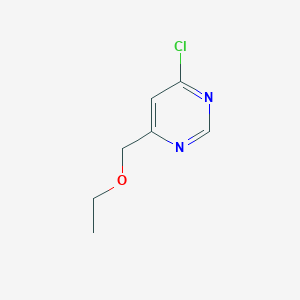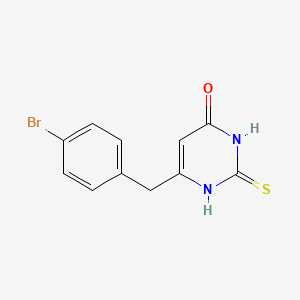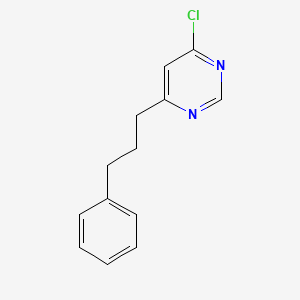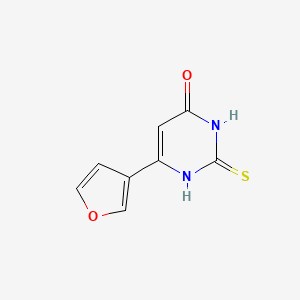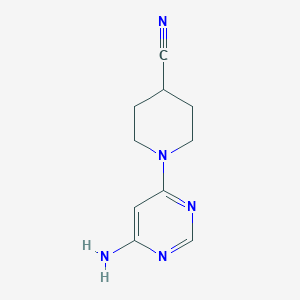
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile” involves the use of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones as precursors to construct fused pyrimidines . The synthesis of hard-to-access pyrimidine o-aminoketones has been generalized for the first time .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrimidine ring and a piperidine ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Compounds with structural similarities to 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile have been synthesized and evaluated for their anticancer activity. For instance, substituted pyrimidine-piperazine-chromene and quinoline conjugates showed significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), with certain compounds exhibiting better activity than curcumin, a known anticancer agent. Molecular docking studies against the Bcl-2 protein revealed good binding affinities, indicating potential mechanisms of action (Parveen et al., 2017).
Antimicrobial Activity
Research on pyrimidine carbonitrile derivatives, including structures related to this compound, has demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains. Some compounds were found to induce bacterial cell membrane rupture and disintegration, as confirmed by field emission scanning electron microscopic analysis (Bhat & Begum, 2021).
Development of Serotonin Receptor Antagonists
Novel serotonin 5-HT3 receptor antagonists were synthesized for potential applications in treating conditions like irritable bowel syndrome and nausea associated with chemotherapy. The research involved microwave-assisted synthesis and evaluation of their efficacy in biological assays, demonstrating the therapeutic potential of these compounds (Mahesh, Perumal, & Pandi, 2004).
Synthesis of Fused Heterocyclic Compounds
Efficient synthesis methods have been developed for producing various fused heterocyclic compounds with potential pharmacological activities. These methods involve base-catalyzed heteroaromatic annulations, leading to compounds that exhibit promising results in preliminary biological evaluations (Pratap et al., 2007).
Antibacterial and Antioxidant Studies
A study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile, evaluating their antibacterial activity. The findings highlight the compounds' efficacy against bacterial strains, underscoring their potential as antibacterial agents (Rostamizadeh et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has been shown to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The inhibition of PKB by this compound affects the Phosphatidylinositol-3 Kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . By inhibiting PKB, this compound disrupts the signaling through this pathway, affecting cellular processes such as proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of pkb .
Result of Action
The inhibition of PKB by this compound can lead to the modulation of biomarkers of signaling through PKB in vivo . It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Analyse Biochimique
Biochemical Properties
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The interaction between this compound and protein kinase B is characterized by the inhibition of the kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation and survival .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to inhibit the activity of protein kinase B, leading to reduced phosphorylation of downstream targets such as glycogen synthase kinase 3 beta, forkhead box O transcription factors, and mammalian target of rapamycin . This inhibition results in decreased cell proliferation, increased apoptosis, and altered cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the pleckstrin homology domain of protein kinase B, preventing its activation by phosphorylation . This inhibition disrupts the phosphatidylinositol-3 kinase signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of protein kinase B activity, resulting in long-term effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit protein kinase B activity without causing significant toxicity . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of protein kinase B activity and subsequent cellular effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 are involved in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways affect the compound’s bioavailability and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, including organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinase B and other signaling molecules . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing this compound to specific compartments or organelles within the cell . This localization is essential for the compound’s ability to modulate cellular signaling pathways and exert its biochemical effects.
Propriétés
IUPAC Name |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-6-8-1-3-15(4-2-8)10-5-9(12)13-7-14-10/h5,7-8H,1-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMWJBLFOIBBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







